molecular formula C19H13ClN6O B2595062 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile CAS No. 1326875-63-1

3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile

Cat. No.: B2595062
CAS No.: 1326875-63-1
M. Wt: 376.8
InChI Key: CQZVMEGTDXZQLK-UHFFFAOYSA-N
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Description

3-((3-(2-Chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core. Key structural elements include:

  • 2-Chlorobenzyl substituent: A lipophilic group at position 3, which may enhance membrane permeability and influence steric interactions.
  • Benzonitrile moiety: Positioned at the 6-methyl group, the nitrile group offers electronic polarization and hydrogen-bond acceptor properties.

Properties

IUPAC Name

3-[[3-[(2-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN6O/c20-16-7-2-1-6-15(16)11-26-18-17(23-24-26)19(27)25(12-22-18)10-14-5-3-4-13(8-14)9-21/h1-8,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVMEGTDXZQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C#N)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile (CAS Number: 1326875-63-1) is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H13ClN6OC_{19}H_{13}ClN_{6}O with a molecular weight of approximately 376.8 g/mol. The compound features a triazolopyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H13ClN6OC_{19}H_{13}ClN_{6}O
Molecular Weight376.8 g/mol
IUPAC NameThis compound
CAS Number1326875-63-1

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles have been recognized for their effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound in focus has shown promising results in preliminary studies regarding its antibacterial efficacy.

Anticancer Properties

The triazolopyrimidine scaffold has been associated with anticancer activity. Studies suggest that derivatives similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives often correlates with their structural modifications. For instance, the presence of the chlorobenzyl group enhances lipophilicity and may improve cellular uptake . The SAR studies emphasize the importance of substituents on the triazole ring in determining potency and selectivity against various targets.

Study 1: Antimicrobial Evaluation

A study evaluated several triazolopyrimidine derivatives against bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.125 to 8 μg/mL against S. aureus and E. coli, indicating strong antibacterial properties compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in MCF-7 cells at concentrations of 10 µM and above. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest .

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions starting from basic triazole precursors. Key steps include:

  • Formation of Triazole Ring : Utilizing azides and alkynes under copper-catalyzed conditions.
  • Benzonitrile Attachment : Nucleophilic substitution reactions to introduce the benzonitrile moiety.
  • Chlorobenzyl Modification : Alkylation reactions to incorporate the chlorobenzyl group.

Scientific Research Applications

Medicinal Applications

The triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. Notably, compounds with similar structures have demonstrated a wide range of bioactivities:

  • Antimicrobial Activity :
    • Derivatives of triazolopyrimidines have shown significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like ampicillin and ciprofloxacin .
  • Anticancer Properties :
    • Research indicates that triazolopyrimidine compounds can inhibit specific kinases involved in cancer progression. For example, a derivative demonstrated potent inhibition against the c-Met kinase with an IC50 value of 0.24 nM, indicating strong potential for cancer therapeutics .
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of triazole derivatives, which may offer therapeutic avenues for neurodegenerative diseases .

Agrochemical Applications

The versatility of triazolopyrimidine derivatives extends to agricultural chemistry where they can be utilized as:

  • Fungicides : Their antifungal properties make them suitable candidates for developing effective fungicides against crop pathogens.
  • Herbicides : The structural motifs in these compounds allow for the design of selective herbicides that can target specific weed species without harming crops.

Material Science Applications

Triazolopyrimidine compounds are also being explored in material science for:

  • Polymer Development : Their unique chemical properties can be harnessed to create novel polymers with specific functionalities.
  • Supramolecular Chemistry : The ability to form complex structures makes them suitable for applications in supramolecular assemblies.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of synthesized triazolopyrimidine derivatives were tested against multiple bacterial strains. The results showed that certain compounds had MIC values significantly lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
  • Kinase Inhibition Research :
    • A study focused on the synthesis and evaluation of triazolopyrimidine derivatives as kinase inhibitors revealed promising results in inhibiting tumor growth in xenograft models, suggesting their applicability in cancer treatment .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The 2-chlorobenzyl group in the target compound introduces steric hindrance and ortho-directed electronic effects compared to the 4-chlorobenzyl analog in , which has para-substitution favoring resonance stabilization.

Core Heterocycle Variations :

  • The triazolo[4,5-d]pyrimidine core (target, ) offers greater planarity than the thiazolo[3,2-a]pyrimidine in , which may influence stacking interactions in biological targets.

Synthetic Strategies :

  • The target compound likely involves nucleophilic substitution at the C6-methyl position, similar to , whereas employs oxadiazole ring formation via cycloaddition.
  • Thiazolo-pyrimidine derivatives (e.g., ) are synthesized via condensation with aldehydes, a divergent approach from triazolo-pyrimidines.

Physicochemical and Spectral Comparisons

  • Solubility : The benzonitrile group in the target compound may reduce aqueous solubility compared to ester-containing analogs (e.g., ), as nitriles are less polar than esters.
  • Thermal Stability : The triazolo-pyrimidine core (decomposition >250°C) is more thermally stable than thiazolo-pyrimidines (m.p. 213–215°C).
  • NMR Shifts : The C6-methyl protons in the target compound resonate downfield (δ ~4.5–5.0, inferred from ) due to deshielding by the nitrile group, unlike the upshifted methyl acetate protons (δ 3.88 in ).

Q & A

Q. What are the key steps for synthesizing 3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile, and what solvents/catalysts are optimal?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, analogous triazolopyrimidine derivatives are synthesized via refluxing precursors (e.g., thiouracil derivatives) with aromatic aldehydes or ketones in mixed solvents like acetic anhydride/acetic acid (10:20 mL) using sodium acetate as a catalyst. Reaction times range from 2–12 hours, with yields averaging 57–86% after crystallization (e.g., DMF/water or ethanol) . Ensure stoichiometric control of reactants (e.g., 0.01 mol ratios) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy: Prioritize peaks for CN (~2220 cm⁻¹), C=O (1700–1730 cm⁻¹), and NH stretches (~3200–3400 cm⁻¹) to confirm functional groups .
  • NMR: Focus on aromatic proton environments (δ 6.5–8.5 ppm in DMSO-d6) and methylene/methyl groups (δ 2.2–4.5 ppm). For example, the =CH proton in benzylidene derivatives appears as a singlet near δ 7.9–8.0 ppm .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 386–403 for similar triazolopyrimidines) and fragmentation patterns to validate the backbone structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use chemical safety goggles (OSHA 29 CFR 1910.133/EN166 standards) and nitrile gloves inspected for integrity.
  • Ensure local exhaust ventilation and proximity to eyewash stations/safety showers.
  • Avoid skin contact via flame-retardant lab coats and dispose of contaminated gloves immediately .
  • Prevent environmental release by containing spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation.
  • Apply reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, temperature) and identify energy barriers.
  • Validate computational results with small-scale experiments (e.g., 0.1 mmol trials) and refine parameters iteratively .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • Cross-validate analytical data: For example, if NMR and IR disagree on a CN group, use X-ray crystallography or 2D NMR (e.g., HSQC) for confirmation.
  • Reaction monitoring: Employ TLC or in-situ FTIR to detect intermediates. If a reaction stalls at 50% conversion, consider competing side reactions (e.g., hydrolysis of nitrile groups under acidic conditions) .
  • Systematic variable testing: Adjust catalyst loading (e.g., ±10% sodium acetate) or solvent ratios to isolate contributing factors .

Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions?

Methodological Answer:

  • Accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC/LC-MS, focusing on hydrolysis of the triazole or pyrimidine rings.
  • Thermogravimetric analysis (TGA): Determine decomposition thresholds (e.g., >300°C) and correlate with DSC data to identify phase transitions .
  • Light exposure testing: Use UV chambers to assess photolytic degradation, particularly for the benzonitrile moiety .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Prep-HPLC: Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) for high-resolution separation.
  • Flash chromatography: Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.
  • Crystallization screening: Test solvents like DCM/methanol or toluene/ethanol for polymorph control, noting that DMF/water often yields high-purity crystals .

Methodological Notes

  • Contradictory Data: If synthetic yields vary between batches (e.g., 57% vs. 86%), verify reagent purity (e.g., HPLC-grade solvents) and moisture control (e.g., molecular sieves for hygroscopic intermediates) .
  • Scale-Up Challenges: For gram-scale synthesis, prioritize safety via controlled addition of exothermic reagents (e.g., chloroacetyl chloride) and inert atmospheres (N2/Ar) to prevent oxidation .

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